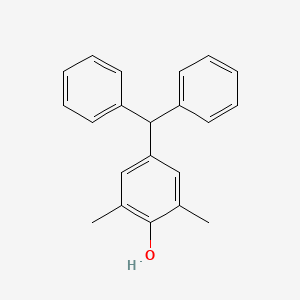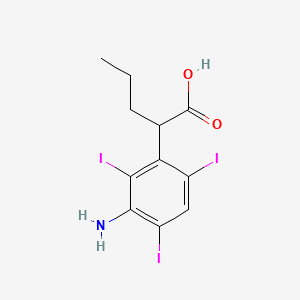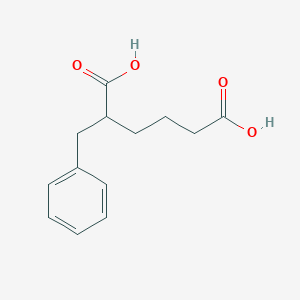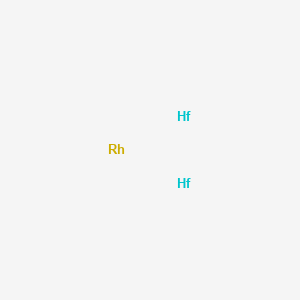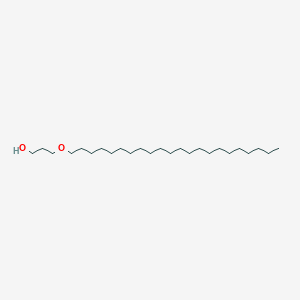
1-Propanol, 3-(docosyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 3-(docosyloxy)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a long-chain alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Propanol, 3-(docosyloxy)- can be synthesized through several methods. One common approach involves the esterification of 1-propanol with docosanoic acid in the presence of a catalyst. The reaction typically requires elevated temperatures and an acidic or basic catalyst to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of 1-Propanol, 3-(docosyloxy)- often involves the use of large-scale reactors and continuous flow processes. The esterification reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, is also common to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanol, 3-(docosyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products are alkanes or other reduced forms.
Substitution: The major products are halides or amines, depending on the substituent introduced.
Applications De Recherche Scientifique
1-Propanol, 3-(docosyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 1-Propanol, 3-(docosyloxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, affecting their properties and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanol: A primary alcohol with a shorter alkyl chain.
2-Propanol (Isopropanol): A secondary alcohol with similar properties but different structural arrangement.
1-Butanol: Another primary alcohol with a slightly longer alkyl chain.
Uniqueness
1-Propanol, 3-(docosyloxy)- is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other shorter-chain alcohols may not be effective.
Propriétés
Numéro CAS |
23377-41-5 |
|---|---|
Formule moléculaire |
C25H52O2 |
Poids moléculaire |
384.7 g/mol |
Nom IUPAC |
3-docosoxypropan-1-ol |
InChI |
InChI=1S/C25H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-25-22-23-26/h26H,2-25H2,1H3 |
Clé InChI |
HFTMODDKBFMNOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


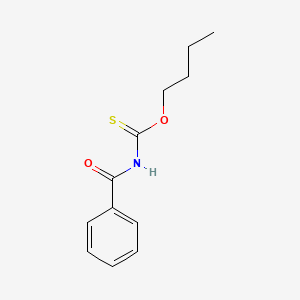
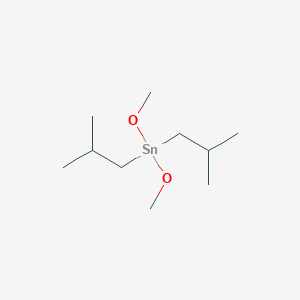
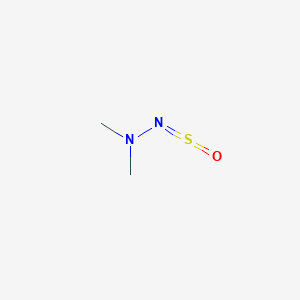
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)

